Carbamic acid, (3,5-dichlorophenyl)-

Description

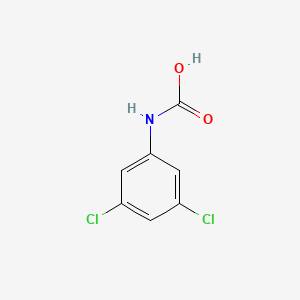

Carbamic acid, (3,5-dichlorophenyl)- (CAS: Not explicitly listed; structurally related to methyl N-(3,5-dichlorophenyl)carbamate, CAS 25217-43-0 ), is a carbamate derivative characterized by a 3,5-dichlorophenyl substitution. This compound serves as a key metabolite of vinclozolin, a fungicide, where it is identified as "vinclozolin metabolite B" . Its structure comprises a carbamic acid group (-NH-C(=O)-OH) attached to a 3,5-dichlorophenyl ring. Carbamates with halogenated aromatic substituents are widely studied for their pesticidal and pharmacological properties, often acting as enzyme inhibitors or intermediates in chemical synthesis .

Properties

CAS No. |

105687-75-0 |

|---|---|

Molecular Formula |

C7H5Cl2NO2 |

Molecular Weight |

206.02 g/mol |

IUPAC Name |

(3,5-dichlorophenyl)carbamic acid |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-5(9)3-6(2-4)10-7(11)12/h1-3,10H,(H,11,12) |

InChI Key |

OMJLGCDQPXRIHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Addition

The most straightforward method involves the reaction of 3,5-dichlorophenyl isocyanate with methanol under anhydrous conditions. The isocyanate group reacts with the hydroxyl group of methanol to form the carbamate linkage:

$$

\text{3,5-Cl}2\text{C}6\text{H}3\text{NCO} + \text{CH}3\text{OH} \rightarrow \text{3,5-Cl}2\text{C}6\text{H}3\text{NHCOOCH}3

$$

Conditions :

- Solvent: Toluene or dichloromethane

- Temperature: 0–25°C

- Catalyst: Dibutyltin dilaurate (0.1–1 mol%)

- Yield: 85–92%

Procedure :

- Dissolve 3,5-dichlorophenyl isocyanate in toluene.

- Add methanol dropwise under nitrogen atmosphere.

- Stir at room temperature for 4–6 hours.

- Wash with water, dry over MgSO₄, and concentrate under reduced pressure.

Advantages : High yield, simplicity.

Limitations : Requires handling moisture-sensitive isocyanates.

Hofmann Rearrangement of 3,5-Dichlorobenzamide

Hypochlorite-Mediated Rearrangement

The Hofmann rearrangement converts 3,5-dichlorobenzamide to methyl carbamate via an intermediate isocyanate:

$$

\text{3,5-Cl}2\text{C}6\text{H}3\text{CONH}2 \xrightarrow{\text{NaOCl, KF/Al}2\text{O}3} \text{3,5-Cl}2\text{C}6\text{H}3\text{NCO} \xrightarrow{\text{CH}3\text{OH}} \text{3,5-Cl}2\text{C}6\text{H}3\text{NHCOOCH}3

$$

Conditions :

- Base: KF/Al₂O₃ (solid-supported)

- Oxidizing agent: Sodium hypochlorite (1.2 equiv)

- Solvent: Methanol

- Temperature: 40–60°C

- Yield: 68–72%

Procedure :

- Mix 3,5-dichlorobenzamide with KF/Al₂O₃ in methanol.

- Add NaOCl and stir at 50°C for 12 hours.

- Filter and concentrate the mixture.

- Recrystallize from ethanol/water.

Advantages : Avoids direct use of isocyanates.

Limitations : Moderate yield, requires careful pH control.

Curtius Rearrangement of Acyl Azides

Acyl Azide Decomposition

Acyl azides derived from 3,5-dichlorobenzoic acid undergo Curtius rearrangement to form isocyanates, which are trapped by methanol:

$$

\text{3,5-Cl}2\text{C}6\text{H}3\text{COCl} \xrightarrow{\text{NaN}3} \text{3,5-Cl}2\text{C}6\text{H}3\text{CON}3 \xrightarrow{\Delta} \text{3,5-Cl}2\text{C}6\text{H}3\text{NCO} \xrightarrow{\text{CH}3\text{OH}} \text{3,5-Cl}2\text{C}6\text{H}3\text{NHCOOCH}3

$$

Conditions :

- Acyl chloride preparation: Thionyl chloride (2 equiv), 80°C, 3 hours.

- Azide formation: Sodium azide (1.1 equiv), DMF, 0°C.

- Rearrangement: Toluene, 75°C, 2 hours.

- Yield: 78–85%

Advantages : High-purity product.

Limitations : Multi-step synthesis; handling toxic azides.

Reductive Carbonylation of Nitroarenes

Catalytic Carbonylation

Nitrobenzene derivatives are converted to carbamates via reductive carbonylation using CO and methanol:

$$

\text{3,5-Cl}2\text{C}6\text{H}3\text{NO}2 + 3\text{CO} + \text{CH}3\text{OH} \xrightarrow{\text{Rh/CO}} \text{3,5-Cl}2\text{C}6\text{H}3\text{NHCOOCH}3 + 2\text{CO}2

$$

Conditions :

- Catalyst: Rhodium carbonyl complexes (0.1–0.5 mol%)

- Pressure: 400 psi CO

- Temperature: 140°C

- Solvent: Methanol

- Yield: 65–70%

Advantages : Direct route from nitro compounds.

Limitations : High-pressure equipment required; lower yield.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Purity | Scalability | Safety Concerns |

|---|---|---|---|---|---|

| Isocyanate + Methanol | 3,5-Cl₂C₆H₃NCO, CH₃OH | 85–92 | >98% | High | Isocyanate toxicity |

| Hofmann Rearrangement | NaOCl, KF/Al₂O₃ | 68–72 | 95–97% | Moderate | Hypochlorite handling |

| Curtius Rearrangement | NaN₃, CH₃OH | 78–85 | >99% | Low | Azide explosivity |

| Reductive Carbonylation | Rh/CO, CH₃OH | 65–70 | 90–95% | High | High-pressure conditions |

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (3,5-dichlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamic acid group to amines.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenyl oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, (3,5-dichlorophenyl)-, also known as 3,5-dichlorophenylcarbamic acid, is a chemical compound with diverse applications, particularly in the fields of pharmaceutical medicine and agricultural chemistry . Research on this compound has explored its role in various biological processes and its potential use in different applications.

Scientific Research Applications

Agricultural Applications

- Fungicide: Vinclozolin (Vin), a fungicide used in agricultural settings, is non-enzymatically hydrolyzed to 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) metabolites . Vinclozolin is classified as an endocrine disruptor .

- Metabolites: Vinclozolin is metabolized to [3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione] (M4) and N-(2,3,4-trihydroxy-2-methyl-1-oxo)-3,5-dichlorophenyl-1-carbamic acid (M7) metabolites . These products are unstable in physiological conditions and are converted to 3′,5′-dichloro-2,3,4-trihydroxy-2-methylbutyranilide (DTMBA) .

Pharmaceutical Applications

- Monoaminoxidase B Inhibitors: Derivatives of 3,5-dichlorophenylcarbamic acid are used in drug design as selective monoaminoxidase B inhibitors .

- Metabolism: Cytochrome P450 (CYP) chemical inhibitors like furafylline (CYP1A2), ketoconazole (CYP3A4), pilocarpine (CYP2A6), and sulfaphenazole (CYP2C9) inhibit M4/DTMBA and M7 formation, suggesting that Vin is metabolized in humans by CYP .

- Biomarkers: 3′,5′-dichloro-2,3,4-trihydroxy-2-methylbutyranilide (DTMBA) is a stable metabolite and specific to Vin, and could be used as a biomarker of Vin exposure in humans for epidemiological studies .

Environmental Applications

- Water Treatment: Research has been done on the presence of carbamazepine in municipal effluents and marine receiving environments .

- Degradation: Studies have assessed the degradability of carbamazepine in wastewater treatment plants, noting its removal rates and absence of seasonality .

Chromatography

Mechanism of Action

The mechanism by which carbamic acid, (3,5-dichlorophenyl)- exerts its effects involves interactions with specific molecular targets. The carbamic acid group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in its potential therapeutic applications, where enzyme inhibition is desired.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Methyl N-(3,5-Dichlorophenyl)carbamate

- Structure : Methyl ester of carbamic acid, (3,5-dichlorophenyl)-.

- Molecular Formula: C₈H₇Cl₂NO₂; MW: 220.05 g/mol .

- Key Properties : Higher lipophilicity due to the ester group compared to the free acid form. Used as a chemical intermediate and reference standard .

N-(3,5-Dichlorophenyl)succinimide (NDPS)

- Structure : Succinimide ring linked to 3,5-dichlorophenyl.

- Molecular Formula: C₁₀H₇Cl₂NO₂; MW: 246.08 g/mol .

- Key Properties : Agricultural fungicide with nephrotoxic effects in rats. Metabolized via cytochrome P450-mediated oxidation to hydroxylated derivatives (e.g., 2-NDHSA) .

(3,5-Dimethylphenyl)carbamic Acid

- Structure : Carbamic acid with 3,5-dimethylphenyl substitution.

- Molecular Formula: C₉H₁₁NO₂; MW: 165.19 g/mol .

- Key Properties : Lower halogenation reduces toxicity and alters lipophilicity, making it less reactive in pesticidal applications compared to chlorinated analogues .

Vinclozolin Metabolite B

- Structure : 3,5-Dichlorophenyl carbamic acid.

Lipophilicity

- Carbamic acid, (3,5-dichlorophenyl)-, exhibits moderate lipophilicity, influenced by the electron-withdrawing chlorine substituents. In contrast, methyl N-(3,5-dichlorophenyl)carbamate has a higher log P due to the ester group, enhancing membrane permeability .

- Comparative studies on chlorophenyl carbamates (e.g., 4-chloro-2-substituted phenyl alkyl carbamates) show that lipophilicity (log k) increases with alkyl chain length and chlorine substitution .

Toxicity and Metabolism

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Metabolic and Toxicological Profiles

Research Findings and Implications

- Positional Isomerism : 3,5-Dichloro substitution enhances stability and bioactivity compared to 2,4-dichloro analogues, as seen in pesticide efficacy studies .

- Structure-Activity Relationships : Inactive derivatives (e.g., piperidine-3-carboxylic acid carbamates) underscore the necessity of specific substituent configurations for pharmacological activity .

- Environmental Impact : Vinclozolin metabolite B’s persistence highlights the need for monitoring halogenated carbamate degradation products in ecosystems .

Q & A

Basic: What are the optimal synthetic routes and purification methods for (3,5-dichlorophenyl)carbamic acid derivatives?

Methodological Answer:

Synthesis often involves coupling 3,5-dichloroaniline with carbonyl-containing reagents. For example, N-(3,5-dichlorophenyl)succinimide derivatives can be synthesized via condensation of maleic anhydride with 3,5-dichloroaniline under reflux in acetic acid, followed by reaction with succinic anhydride to introduce functional groups for immunogenicity studies . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires strict control of stoichiometry, reaction time (e.g., 6–8 hours at 80°C), and inert atmospheres to prevent oxidation.

Basic: How can researchers structurally characterize (3,5-dichlorophenyl)carbamic acid derivatives?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for carbamate groups, N-H stretches at ~3300 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl groups) and carbamate NH protons (δ 8.5–9.5 ppm). ¹³C NMR confirms carbonyl carbons (~155 ppm).

- LC-MS : High-resolution mass spectrometry validates molecular weights (e.g., [M+H]⁺ ions) and fragmentation patterns .

Basic: What safety protocols are critical when handling (3,5-dichlorophenyl)carbamic acid in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, especially during solvent evaporation steps.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to minimize dust formation .

Advanced: How do metabolic pathways involving (3,5-dichlorophenyl)carbamic acid derivatives influence their environmental persistence or toxicity?

Methodological Answer:

As a metabolite of vinclozolin (a fungicide), this compound can undergo hydrolysis or enzymatic modification. Studies using LC-MS/MS and isotopic labeling can track degradation products in soil or biological matrices. For example, hydrolysis in alkaline conditions (pH > 8) cleaves the carbamate bond, releasing 3,5-dichloroaniline, which is monitored via GC-MS with electron capture detection . Environmental persistence assays should include half-life calculations under varying pH and UV exposure.

Advanced: How can contradictory toxicity data (e.g., hepatotoxicity vs. nephrotoxicity) for (3,5-dichlorophenyl)carbamic acid derivatives be resolved?

Methodological Answer:

Contradictions often arise from species- or gender-specific metabolism. For instance, Fischer 344 rats show gender-dependent nephrotoxicity due to differential expression of cytochrome P450 enzymes . To address this:

- Conduct dose-response studies across multiple species (e.g., rodents vs. zebrafish embryos).

- Use transcriptomic profiling (RNA-seq) to identify organ-specific toxicity markers.

- Compare pharmacokinetics via HPLC-based plasma/tissue distribution assays to clarify bioaccumulation patterns.

Advanced: What strategies elucidate structure-activity relationships (SAR) for (3,5-dichlorophenyl)carbamic acid in pesticide design?

Methodological Answer:

- Derivatization : Synthesize analogs with substituents on the phenyl ring (e.g., methyl, nitro groups) and test fungicidal activity against Botrytis cinerea.

- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. Docking studies using fungal cytochrome b₅ reductase can predict binding affinities .

- QSAR Analysis : Use logP and Hammett constants (σ) to model hydrophobicity and electron-withdrawing effects on potency.

Advanced: What analytical methods are suitable for detecting (3,5-dichlorophenyl)carbamic acid degradation products in environmental samples?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Concentrate water samples using C18 cartridges, elute with acetonitrile, and analyze via UHPLC-TOF/MS for non-targeted screening.

- Derivatization : Convert polar degradation products (e.g., 3,5-dichloroaniline) to volatile analogs using BSTFA for GC-ECD quantification .

- Isotope Dilution : Spike samples with ¹³C-labeled internal standards to correct for matrix effects in quantitative assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.